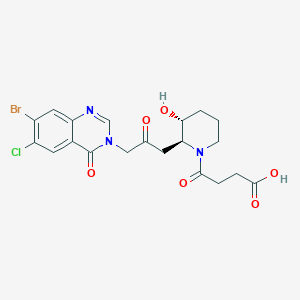
Antiproliferative agent-40
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiproliferative agent-40 is a synthetic compound known for its ability to inhibit the proliferation of cancer cells. This compound has garnered significant attention due to its potential applications in cancer therapy. It is designed to target and disrupt specific cellular processes that are essential for the growth and replication of cancer cells, making it a promising candidate for anticancer drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-40 typically involves a multi-step process. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include the preparation of starting materials, reaction optimization, and purification using techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Antiproliferative agent-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Antiproliferative agent-40 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell proliferation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It is tested in various cancer cell lines to evaluate its efficacy and safety.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mécanisme D'action
The mechanism of action of antiproliferative agent-40 involves its interaction with specific molecular targets within cancer cells. It is known to bind to DNA and proteins, disrupting essential cellular processes such as DNA replication and protein synthesis. This leads to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Key molecular targets include DNA, enzymes involved in DNA synthesis, and proteins that regulate the cell cycle .
Comparaison Avec Des Composés Similaires
Antiproliferative agent-40 can be compared with other similar compounds, such as:
Bisbenzazole Derivatives: These compounds also exhibit significant antiproliferative activity and are used in cancer research.
Eugenol Derivatives: Modified eugenol compounds have shown promising anticancer properties and are studied for their potential therapeutic applications.
Bis-Isatin Schiff Bases: These compounds have demonstrated potent anticancer activity and are structurally similar to this compound.
Uniqueness: this compound is unique due to its specific molecular structure and mechanism of action, which allows it to selectively target cancer cells while minimizing toxicity to normal cells. Its ability to induce apoptosis and inhibit cell proliferation makes it a valuable compound in cancer research and drug development.
Propriétés
Numéro CAS |
871837-59-1 |
|---|---|
Formule moléculaire |
C20H18N4O3 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-[2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-5-yl]butanamide |
InChI |
InChI=1S/C20H18N4O3/c1-2-5-16(25)21-11-8-9-15-13(10-11)17(20(26)23-15)19-18(24-27)12-6-3-4-7-14(12)22-19/h3-4,6-10,22-23,26H,2,5H2,1H3,(H,21,25) |
Clé InChI |
ZRISDKWHKCXVEB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC2=C(C=C1)NC(=C2C3=C(C4=CC=CC=C4N3)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)




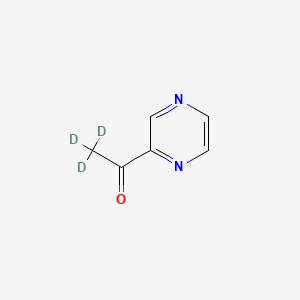
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
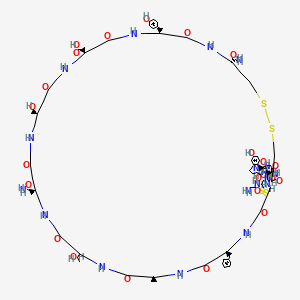
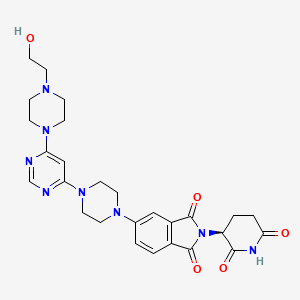
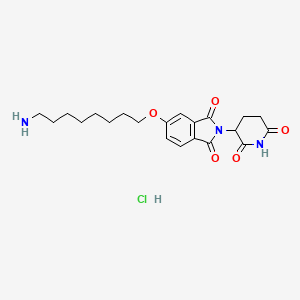
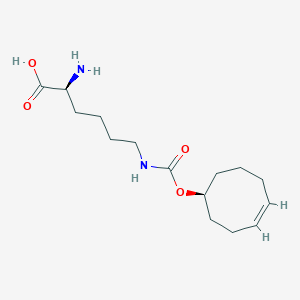
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
